GV2-20 Exhibits a Distinct Carbonic Anhydrase Isoform Selectivity Profile Compared to Acetazolamide
GV2-20 shows a unique pattern of inhibition across different carbonic anhydrase isoforms when compared to the standard clinical inhibitor acetazolamide (AAZ). While AAZ is a potent, broad-spectrum inhibitor, GV2-20 displays a different affinity profile, with particularly high potency against CA7, CA9, and CA12 . This differential selectivity is critical for applications where inhibition of specific tumor-associated isoforms like CA9 and CA12 is desired over ubiquitous isoforms like CA1 and CA2 [1].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | Ki (nM) for CA1: 352; CA2: 67.3; CA3: >102,000; CA5A: 895; CA6: 576; CA7: 8.7; CA9: 42.3; CA12: 9.6 |
| Comparator Or Baseline | Acetazolamide (AAZ) Ki (nM) for CA1: 250; CA2: 12; CA5A: 63; CA6: 11; CA7: 2.5; CA9: 25 |
| Quantified Difference | GV2-20 is less potent than AAZ on CA2 (67.3 vs 12 nM) and CA7 (8.7 vs 2.5 nM), but maintains high potency on CA9 (42.3 nM) and CA12 (9.6 nM), which are key targets in oncology. |
| Conditions | In vitro enzyme inhibition assays using recombinant human carbonic anhydrase isoforms. |
Why This Matters
This distinct selectivity profile makes GV2-20 a valuable tool for dissecting the roles of specific CA isoforms in disease models, whereas AAZ's broader inhibition can confound results.
- [1] Mori, M., Cau, Y., Vignaroli, G., Laurenzana, I., Caivano, A., Vullo, D., ... & Botta, M. (2015). Hit Recycling: Discovery of a Potent Carbonic Anhydrase Inhibitor by in Silico Target Fishing. ACS Chemical Biology, 10(9), 1964-1969. View Source
